molecular formula C22H16ClIN2O3 B15012589 4-chloro-2-[(Z)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]-6-iodophenol

4-chloro-2-[(Z)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]-6-iodophenol

Cat. No.: B15012589
M. Wt: 518.7 g/mol
InChI Key: AAFYOQGHVZKLAW-UHFFFAOYSA-N
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Description

4-[(Z)-[(5-CHLORO-2-HYDROXY-3-IODOPHENYL)METHYLIDENE]AMINO]-2-(5-ETHYL-1,3-BENZOXAZOL-2-YL)PHENOL is a complex organic compound that features a combination of halogenated phenyl groups and a benzoazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Z)-[(5-CHLORO-2-HYDROXY-3-IODOPHENYL)METHYLIDENE]AMINO]-2-(5-ETHYL-1,3-BENZOXAZOL-2-YL)PHENOL typically involves multi-step organic reactions. One common approach is to start with the halogenated phenyl precursors and perform a series of coupling reactions to introduce the benzoazole moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized to minimize the use of hazardous reagents and to maximize the efficiency of the reaction steps.

Chemical Reactions Analysis

Types of Reactions

4-[(Z)-[(5-CHLORO-2-HYDROXY-3-IODOPHENYL)METHYLIDENE]AMINO]-2-(5-ETHYL-1,3-BENZOXAZOL-2-YL)PHENOL can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to remove halogen atoms or to convert double bonds to single bonds.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of dehalogenated or hydrogenated products.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

4-[(Z)-[(5-CHLORO-2-HYDROXY-3-IODOPHENYL)METHYLIDENE]AMINO]-2-(5-ETHYL-1,3-BENZOXAZOL-2-YL)PHENOL has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-[(Z)-[(5-CHLORO-2-HYDROXY-3-IODOPHENYL)METHYLIDENE]AMINO]-2-(5-ETHYL-1,3-BENZOXAZOL-2-YL)PHENOL involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with cell membrane receptors, altering cellular signaling pathways. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Z)-[(5-BROMO-2-HYDROXY-3-IODOPHENYL)METHYLIDENE]AMINO]-2-(5-ETHYL-1,3-BENZOXAZOL-2-YL)PHENOL
  • 4-[(Z)-[(5-CHLORO-2-HYDROXY-3-FLUOROPHENYL)METHYLIDENE]AMINO]-2-(5-ETHYL-1,3-BENZOXAZOL-2-YL)PHENOL

Uniqueness

The uniqueness of 4-[(Z)-[(5-CHLORO-2-HYDROXY-3-IODOPHENYL)METHYLIDENE]AMINO]-2-(5-ETHYL-1,3-BENZOXAZOL-2-YL)PHENOL lies in its specific combination of halogenated phenyl groups and the benzoazole moiety, which imparts distinct chemical and biological properties. This combination allows for unique interactions with molecular targets and provides a versatile scaffold for further chemical modifications.

Properties

Molecular Formula

C22H16ClIN2O3

Molecular Weight

518.7 g/mol

IUPAC Name

4-chloro-2-[[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]iminomethyl]-6-iodophenol

InChI

InChI=1S/C22H16ClIN2O3/c1-2-12-3-6-20-18(7-12)26-22(29-20)16-10-15(4-5-19(16)27)25-11-13-8-14(23)9-17(24)21(13)28/h3-11,27-28H,2H2,1H3

InChI Key

AAFYOQGHVZKLAW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)N=CC4=C(C(=CC(=C4)Cl)I)O)O

Origin of Product

United States

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